![molecular formula C25H28N2O2S B2797002 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide CAS No. 946218-87-7](/img/structure/B2797002.png)
N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C25H28N2O2S and its molecular weight is 420.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activities
Adamantane derivatives have shown promising antiviral activities, particularly against influenza viruses. One study reported the synthesis of adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives that exhibited potent inhibitory effects against influenza A and B viruses, acting as fusion inhibitors to prevent viral hemagglutinin's conformational change at low pH (Göktaş et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against pathogenic bacteria and fungi. Some of these compounds displayed potent broad-spectrum antibacterial activity, and others were effective against Gram-positive bacteria. Moreover, these derivatives exhibited in vivo hypoglycemic activities in diabetic rats, indicating their potential for treating diabetes (Al-Wahaibi et al., 2017).
Neuroprotective Activities
A series of fluorescent heterocyclic adamantane amines were synthesized, demonstrating multifunctional neuroprotective activity. These compounds inhibit NMDA receptor/ion channels, calcium channels, and nitric oxide synthase, along with exhibiting antioxidant properties. Their multifunctionality suggests potential applications in neuroprotection (Joubert et al., 2011).
Synthesis and Chemical Properties
The catalytic synthesis of N-aryladamantane-1-carboxamides has been explored to understand the chemical properties and reactions of adamantane derivatives. These studies focus on the efficient synthesis methods, providing a foundation for developing adamantane-based compounds with potential therapeutic applications (Shishkin et al., 2020).
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-23(22-4-2-8-30-22)27-7-1-3-19-5-6-20(12-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSTBJHIJYEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

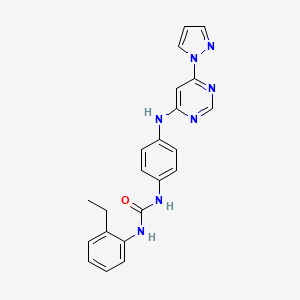
![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2796923.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)
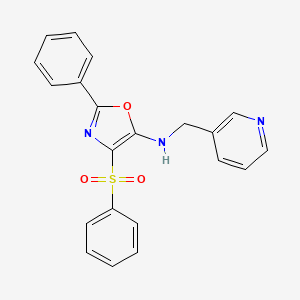
![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)
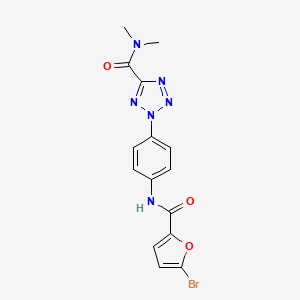
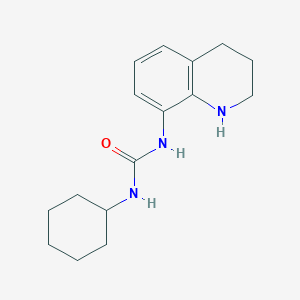
![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)
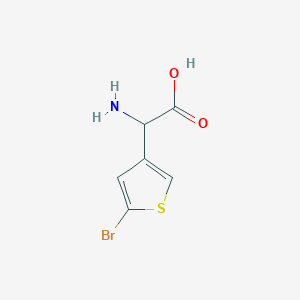
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)
![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796939.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)